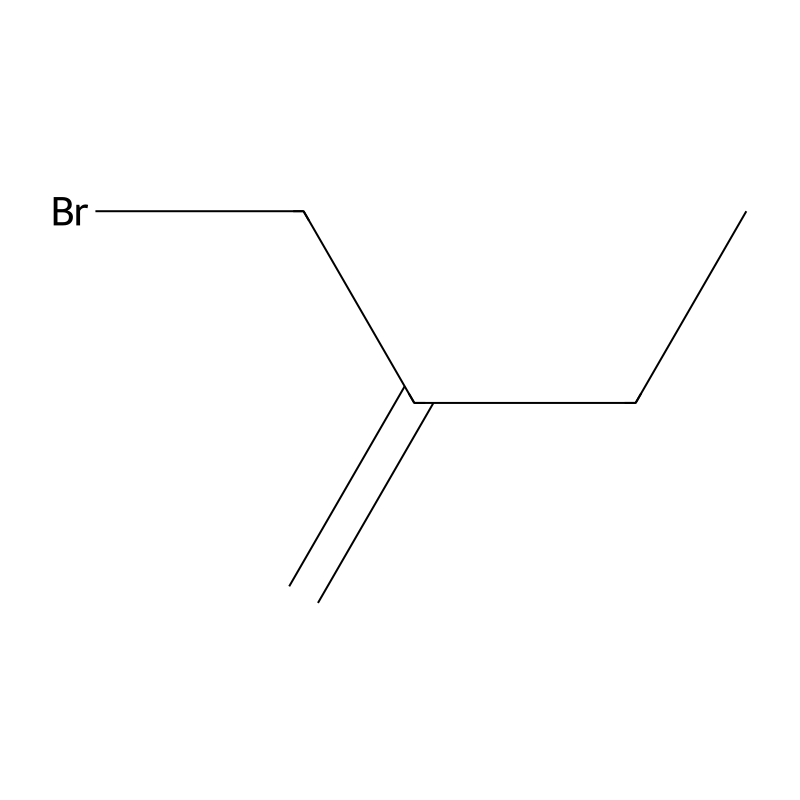

2-(Bromomethyl)but-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(Bromomethyl)but-1-ene can be synthesized through various methods, including:

- Wittig reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone. In the context of 2-(bromomethyl)but-1-ene synthesis, a bromomethyl-substituted phosphonium ylide reacts with crotonaldehyde to form the desired product [].

Reactivity:

Due to the presence of both a double bond and a reactive bromomethyl group, 2-(bromomethyl)but-1-ene exhibits diverse reactivity:

- Alkylation: The bromomethyl group can act as an electrophile, participating in alkylation reactions with various nucleophiles. This property allows for the introduction of different functionalities onto the molecule [].

- Addition reactions: The double bond can undergo addition reactions with various reagents, such as hydrogen halides, halogens, and other electrophiles [].

Potential Applications:

The unique reactivity profile of 2-(bromomethyl)but-1-ene makes it a potentially valuable intermediate in organic synthesis for the preparation of:

- Fine chemicals: The molecule can serve as a building block for the synthesis of complex organic molecules with specific functionalities, finding applications in pharmaceuticals, agrochemicals, and materials science [].

- Polymers: The double bond and reactive bromomethyl group can be utilized in the development of new polymeric materials with tailored properties [].

Current Research:

While extensive research on the specific applications of 2-(bromomethyl)but-1-ene is limited, ongoing research explores its potential in various fields:

2-(Bromomethyl)but-1-ene is an organic compound with the molecular formula . It features a bromomethyl group attached to a butene backbone, which makes it a member of the alkenes and alkyl halides. The compound is characterized by its structural formula, where a bromine atom is substituted at the second carbon of the butene chain. This compound is known for its reactivity due to the presence of both a double bond and a halogen atom, making it useful in various chemical syntheses and reactions .

- Hydrohalogenation: When treated with hydrogen bromide (HBr), it can undergo Markovnikov addition, resulting in the formation of 2-bromo-2-methylbutane as the major product due to the stability of the carbocation intermediate formed during the reaction .

- Elimination Reactions: This compound can also undergo elimination reactions, leading to the formation of alkenes such as 1,4-dibromobutane and 4-bromo-1-butene when subjected to strong bases .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, yielding various alkyl derivatives depending on the nucleophile used.

Several synthesis methods for 2-(Bromomethyl)but-1-ene have been documented:

- Alkylation Reactions: It can be synthesized through alkylation of 1-bromobutane with formaldehyde in the presence of a base, resulting in the formation of the desired bromomethyl compound.

- Halogenation of Alkenes: Another method involves treating 2-methylbut-1-ene with bromine or HBr under controlled conditions to introduce the bromomethyl group selectively .

2-(Bromomethyl)but-1-ene finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthetic organic chemistry for producing more complex molecules.

- Pharmaceuticals: Its derivatives may be used in drug development due to their potential biological activities.

- Polymer Chemistry: The compound can be utilized in polymerization processes to create functionalized polymers.

Interaction studies involving 2-(Bromomethyl)but-1-ene primarily focus on its reactivity with other chemicals. The compound's ability to undergo nucleophilic substitution makes it a valuable reactant for synthesizing various organic compounds. Additionally, studies on its interactions with biological systems could provide insights into its potential toxicity and pharmacological properties.

Several compounds share structural similarities with 2-(Bromomethyl)but-1-ene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylbut-2-ene | C5H10 | More stable alkene; does not contain bromine. |

| 4-Bromo-1-butene | C4H7Br | Different position of bromine; used in similar reactions. |

| 2-Bromo-2-methylbutane | C5H11Br | Major product from hydrohalogenation; more stable due to tertiary carbocation. |

| 1-Bromo-3-methylbutane | C5H11Br | Different reactivity profile; primary halide. |

Uniqueness

The uniqueness of 2-(Bromomethyl)but-1-ene lies in its specific arrangement of functional groups that allows it to participate in unique chemical transformations not available to other similar compounds. Its dual functionality as both an alkene and an alkyl halide makes it particularly versatile in organic synthesis.

2-(Bromomethyl)but-1-ene demonstrates characteristic electrophilic alkylation behavior due to its terminal alkene functionality [1]. The compound readily participates in electrophilic addition reactions where the alkene moiety acts as a nucleophile, attacking various electrophilic species. The electron-rich pi-bond of the terminal alkene makes it particularly susceptible to electrophilic attack [2].

The most common electrophilic alkylation pathway involves the addition of hydrogen halides, particularly hydrogen bromide, following Markovnikov's rule. When 2-(bromomethyl)but-1-ene reacts with hydrogen bromide under standard conditions, the hydrogen preferentially adds to the terminal carbon, while the bromide ion attacks the more substituted carbon center [3] [2]. This regioselectivity is governed by the formation of the more stable secondary carbocation intermediate rather than the less stable primary carbocation.

The mechanism proceeds through a two-step process. Initial protonation of the alkene generates a carbocation intermediate, which subsequently undergoes nucleophilic attack by the bromide anion. The activation energy for this transformation is relatively low due to the electron-donating effect of the ethyl substituent on the alkene, which stabilizes the carbocation intermediate [4].

Alternative electrophilic alkylation reactions include halogenation with molecular bromine or chlorine. These reactions proceed through the formation of halonium ion intermediates, resulting in anti-addition products [5] [6]. The stereochemistry of these additions is particularly important, as the halonium ion intermediate ensures that the two halogen atoms add to opposite faces of the alkene.

Nucleophilic Substitution Mechanisms

SN2 Displacement at the Bromomethyl Center

The bromomethyl substituent in 2-(bromomethyl)but-1-ene represents a primary alkyl halide center that readily undergoes bimolecular nucleophilic substitution reactions [7] [8]. The SN2 mechanism is favored due to the primary nature of the carbon bearing the bromine atom, which minimizes steric hindrance and allows efficient backside attack by nucleophiles.

The reaction proceeds through a concerted mechanism where nucleophilic attack and bromide departure occur simultaneously. The nucleophile approaches the carbon-bromine bond from the opposite side, resulting in inversion of configuration at the reaction center [8]. This stereochemical outcome is diagnostic of the SN2 mechanism and distinguishes it from alternative substitution pathways.

Typical nucleophiles that readily displace bromide include hydroxide ions, alkoxide ions, amines, and thiols. The reaction rate depends on both the concentration of the substrate and the nucleophile, following second-order kinetics [9]. Polar aprotic solvents such as dimethyl sulfoxide or acetonitrile facilitate these reactions by solvating the nucleophile without significantly stabilizing the transition state.

The activation energy for SN2 displacement at the bromomethyl center is relatively low, making these reactions proceed readily at room temperature. The leaving group ability of bromide is intermediate between chloride and iodide, providing a good balance between reactivity and synthetic utility [7].

Allylic Rearrangement Processes

The proximity of the bromomethyl group to the alkene double bond in 2-(bromomethyl)but-1-ene creates the potential for allylic rearrangement reactions [10] [11]. These processes involve the migration of the double bond to an adjacent position, typically accompanied by nucleophilic substitution at the allylic position.

Under conditions that favor carbocation formation, such as in polar protic solvents or at elevated temperatures, the bromide leaving group can depart to generate an allylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized between the terminal carbon and the carbon originally bearing the bromine atom [12]. The resonance stabilization significantly lowers the activation energy for bromide departure.

The SN1' mechanism represents one pathway for allylic rearrangement, where nucleophilic attack occurs at the terminal carbon of the allylic system rather than at the original substitution site [9]. This results in products where the nucleophile is incorporated at the terminal position while the double bond has migrated to the internal position.

Alternatively, the SN2' mechanism involves direct nucleophilic attack at the terminal carbon with concerted departure of the bromide group. This pathway is favored when strong nucleophiles are used under conditions that do not promote carbocation formation [11]. The stereochemical outcome depends on the specific geometry of the transition state and the nature of the nucleophile.

Cycloaddition Chemistry

Diels-Alder Reaction Participation

2-(Bromomethyl)but-1-ene can function as a dienophile in Diels-Alder reactions, participating in [4+2] cycloaddition processes with conjugated dienes [13] [14]. The electron-withdrawing effect of the bromomethyl substituent activates the alkene toward cycloaddition by lowering the energy of the lowest unoccupied molecular orbital (LUMO).

The reaction proceeds through a concerted mechanism involving the simultaneous formation of two carbon-carbon bonds. The cycloaddition is stereospecific, with the relative stereochemistry of the dienophile preserved in the cyclohexene product [14]. The endo selectivity is typically favored due to secondary orbital interactions between the dienophile and the diene.

Computational studies suggest that the presence of the bromomethyl group enhances the reaction rate by stabilizing the transition state through favorable electronic interactions [13]. The reaction can be conducted under thermal conditions, typically requiring temperatures between 100-150°C for reasonable reaction rates.

The products of these cycloaddition reactions retain the bromomethyl functionality, which provides opportunities for further synthetic elaboration. The resulting cyclohexene derivatives can undergo additional transformations at the bromomethyl center, including nucleophilic substitution or elimination reactions.

[2+2] Photocycloaddition Capabilities

Under photochemical conditions, 2-(bromomethyl)but-1-ene can participate in [2+2] cycloaddition reactions with other alkenes or electron-deficient partners such as maleimides [15] [16]. These reactions are thermally forbidden but become allowed under photochemical activation.

The mechanism involves photochemical excitation of one of the alkene partners to generate an excited state that can undergo concerted cycloaddition. The [2+2] photocycloaddition typically requires ultraviolet irradiation, commonly using wavelengths around 300-400 nm [17]. The reaction can be conducted in the absence of external photocatalysts when one of the partners has appropriate photophysical properties.

The stereochemical outcome of [2+2] photocycloaddition depends on whether the reaction proceeds through a singlet or triplet excited state. Singlet-state reactions typically show stereoselectivity, while triplet-state pathways may lead to stereoisomeric mixtures [15]. The presence of the bromomethyl substituent can influence the photophysical properties and reaction selectivity.

These photocycloaddition reactions provide access to cyclobutane derivatives containing the bromomethyl functional group. The resulting four-membered ring systems can undergo ring-opening reactions under thermal conditions, providing additional synthetic flexibility.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable;Corrosive;Irritant